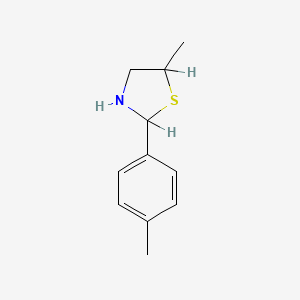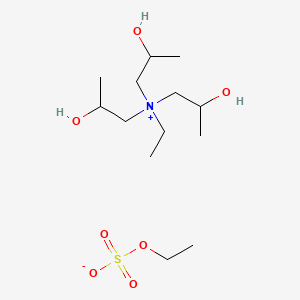
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C21H40O5 and a molecular weight of 372.5393 g/mol. It is known for its unique structure, which includes two 3,5,5-trimethylhexanoate groups attached to a 2-hydroxypropane-1,3-diyl backbone. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) typically involves the esterification of 2-hydroxypropanone with 3,5,5-trimethylhexanoic acid . The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification . The product is then purified through distillation or recrystallization to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst under controlled temperature and pressure conditions . The product is then separated and purified using industrial-scale distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The conversion of the hydroxyl group to a carbonyl group under oxidative conditions.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3,5,5-trimethylhexanoic acid and 2-hydroxypropanone.
Oxidation: 2-oxo-propane-1,3-diyl bis(3,5,5-trimethylhexanoate).
Aplicaciones Científicas De Investigación
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 5,5’-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate) .
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide .
Uniqueness
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) is unique due to its specific ester groups and the presence of a hydroxyl group on the propane backbone. This structure imparts distinct chemical properties, making it valuable in various applications.
Propiedades
Número CAS |
97467-72-6 |
|---|---|
Fórmula molecular |
C21H40O5 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(3,5,5-trimethylhexanoyloxy)propyl] 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C21H40O5/c1-15(11-20(3,4)5)9-18(23)25-13-17(22)14-26-19(24)10-16(2)12-21(6,7)8/h15-17,22H,9-14H2,1-8H3 |
Clave InChI |
CWNHMBDYDBMCOC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OCC(COC(=O)CC(C)CC(C)(C)C)O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















